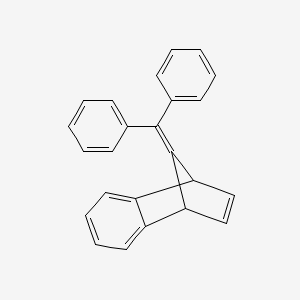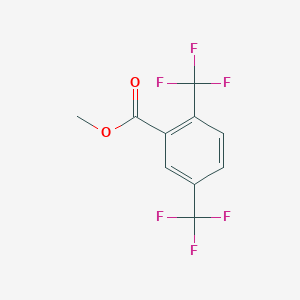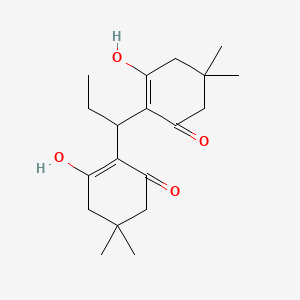
2,2'-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a complex organic compound known for its unique structural properties and significant biological activities This compound belongs to the class of tetraketones, which are characterized by the presence of four ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) typically involves a multi-component reaction. One common method is the Knoevenagel-Michael cascade procedure, which involves the condensation of a 1,3-dicarbonyl compound with an aldehyde . This reaction is often catalyzed by 2-aminopyrazine, which facilitates the formation of the desired tetraketone structure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of solid supports, such as montmorillonite KSF, as catalysts has been explored to enhance the efficiency and yield of the reaction . Microwave irradiation in the presence of these catalysts can further accelerate the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) involves its interaction with molecular targets and pathways related to oxidative stress. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions. This activity is primarily mediated through the donation of hydrogen atoms from its hydroxyl groups, neutralizing reactive oxygen species (ROS) and preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- 2,2’-Propane-1,3-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- 2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
Uniqueness
Compared to similar compounds, 2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) stands out due to its unique structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable crystals and its significant antioxidant activity make it a valuable compound for various applications .
Properties
CAS No. |
19744-85-5 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H28O4/c1-6-11(16-12(20)7-18(2,3)8-13(16)21)17-14(22)9-19(4,5)10-15(17)23/h11,20,22H,6-10H2,1-5H3 |
InChI Key |
WZFOYJQXRXGQTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)

![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)



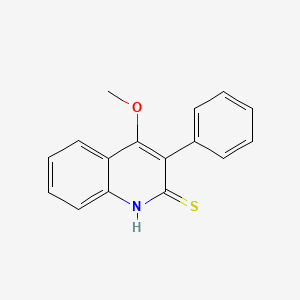
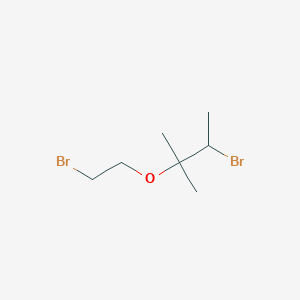
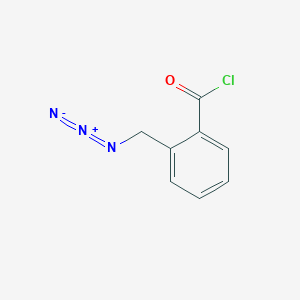

![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
